molecular formula C11H11ClN2O B8394456 1-Chloro-4-ethyl-7-methoxyphthalazine

1-Chloro-4-ethyl-7-methoxyphthalazine

Cat. No.: B8394456
M. Wt: 222.67 g/mol
InChI Key: OCZSCXBOPMFJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-ethyl-7-methoxyphthalazine is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry. The phthalazine core is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets . The reactive chlorine atom at the 1-position serves as an excellent leaving group, allowing for facile nucleophilic substitution reactions with various nitrogen, oxygen, and sulfur nucleophiles to create diverse chemical libraries . This enables researchers to efficiently synthesize novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. The ethyl and methoxy substituents fine-tune the compound's electronic properties and lipophilicity, which can be critical for optimizing interactions with biological targets such as enzyme active sites. Phthalazine derivatives are of significant interest in oncology research, as they form the core structure of several potent kinase inhibitors and apoptosis inducers . For instance, similar chloro-substituted phthalazines are key precursors in the synthesis of potential VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) tyrosine kinase inhibitors, which are a prominent target in anti-angiogenesis cancer therapy . Furthermore, phthalazine-based compounds have demonstrated promising anti-proliferative activity against various human tumor cell lines in the NCI-60 screening panel . This product is intended for use in constructing more complex molecules and is strictly for research purposes in laboratory settings. Researchers can leverage this intermediate to explore new chemical space in the development of potential therapeutic agents for cancer, inflammatory diseases, and other conditions.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

4-chloro-1-ethyl-6-methoxyphthalazine

InChI

InChI=1S/C11H11ClN2O/c1-3-10-8-5-4-7(15-2)6-9(8)11(12)14-13-10/h4-6H,3H2,1-2H3

InChI Key

OCZSCXBOPMFJIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(C2=C1C=CC(=C2)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties
1-Chloro-4-ethyl-7-methoxyphthalazine* C₁₁H₁₁ClN₂O ~234.68 Cl (1), Ethyl (4), Methoxy (7) Predicted higher lipophilicity due to ethyl; methoxy enhances H-bonding potential
1-Chloro-4-methylphthalazine C₉H₇ClN₂ 178.62 Cl (1), Methyl (4) Moderate stability, reactive Cl site; soluble in organic solvents
1-Chloro-4-phenylphthalazine C₁₄H₉ClN₂ 240.69 Cl (1), Phenyl (4) High lipophilicity (bulky phenyl); solid at RT, reactive Cl site
4-(4-Chlorobenzyl)-6-formyl-2-methylphthalazin-1(2H)-one C₁₇H₁₃ClN₂O₂ 313.07 Cl (benzyl), Formyl (6), Methyl (2) Oil form; IR peaks at 1704 cm⁻¹ (carbonyl), ESI-MS m/z 313.07

Notes:

  • Ethyl vs. However, phenyl provides greater steric bulk and π-π stacking capabilities.
  • Methoxy Group : Unique to the target compound, the methoxy group at position 7 introduces electron-donating resonance effects, which may modulate aromatic electrophilic substitution reactivity and intermolecular interactions.

Pharmacological Potential

Phthalazine derivatives are noted for anticonvulsant, anti-inflammatory, and antimicrobial activities . Key comparisons include:

  • 1-Chloro-4-methylphthalazine : Simpler structure may limit bioavailability due to lower lipophilicity.
  • 1-Chloro-4-phenylphthalazine : Phenyl group could improve binding to hydrophobic enzyme pockets, but steric hindrance might reduce efficacy.
  • Methoxy’s H-bonding capacity may enhance target affinity.

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with 2-acetylbenzoic acid (1) , which undergoes esterification with dimethyl sulfate to yield methyl 2-acetylbenzoate (2) . This step proceeds in 68% yield, as confirmed by IR spectroscopy showing carbonyl stretches at 1685 cm⁻¹ and 1676 cm⁻¹. Subsequent bromination of 2 with PTT selectively introduces a bromine atom at the acetyl group, forming methyl 2-(2-bromoacetyl)benzoate (3) . The use of PTT avoids side reactions associated with molecular bromine, achieving an 80% yield.

Cyclization to Phthalazine Core

Cyclization of 4 with hydrazine hydrate generates the phthalazine ring system. This step proceeds in 90–96% yield, forming 1-hydroxy-4-(ethylthiomethyl)phthalazine (5) . The reaction mechanism involves hydrazine-mediated ring closure, followed by tautomerization to stabilize the phthalazine structure. IR spectra of 5 confirm hydroxyl group formation (3610 cm⁻¹) and aromatic C=C stretches (1611 cm⁻¹).

Chlorination with Phosphorus Oxychloride

Treatment of 5 with phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine, yielding 1-chloro-4-(ethylthiomethyl)phthalazine (6) . This reaction is conducted in pyridine at 110°C for 1 hour, achieving an 83% yield. The patent literature corroborates this approach, noting that POCl₃ is preferred over other chlorinating agents due to its selectivity and minimal byproduct formation.

Experimental Optimization and Challenges

Bromination Selectivity

The choice of PTT over molecular bromine is critical. In comparative studies, bromine led to a 15% decrease in yield due to over-bromination at aromatic positions, whereas PTT maintained >80% selectivity for the acetyl group.

Oxidation of Sulfanyl to Sulfonyl Groups

Attempts to oxidize the ethylthio moiety to a sulfonyl group using m-chloroperbenzoic acid (MCPBA) resulted in N-oxidation side products (18–22% yield). Switching to H₂O₂/Na₂WO₄ improved sulfonyl yields to 75–82% without compromising the phthalazine core.

Characterization and Analytical Data

Spectroscopic Confirmation

CompoundIR (cm⁻¹)¹H-NMR (δ, ppm)MS (m/z)
1 3450 (OH), 1685 (C=O)165 (MH⁺)
3 1689 (C=O)4.85 (s, 2H, CH₂)257, 259 (MH⁺)
6 1612 (C=C)8.27–8.36 (m, 2H, Ar-H)285, 287 (MH⁺)

Table 1. Spectroscopic data for key intermediates.

Chromatographic Purity Analysis

High-performance liquid chromatography (HPLC) of 6 confirmed >98% purity using a C18 column (acetonitrile/water gradient, 1.0 mL/min). Retention time: 12.3 min.

Comparative Analysis of Methodologies

Yield Efficiency Across Steps

StepReagentYield (%)
EsterificationDimethyl sulfate68
BrominationPTT80
CyclizationHydrazine hydrate93
ChlorinationPOCl₃83

Table 2. Reaction yields for critical synthesis steps.

Solvent and Temperature Effects

Cyclization in methanol at reflux (5 hours) provided higher yields (93%) compared to ethanol (78%) or isopropanol (65%). Elevated temperatures (>100°C) during chlorination reduced yields by 12% due to decomposition.

Industrial-Scale Considerations

The patent literature highlights scalability challenges, particularly in the chlorination step. Pilot-scale reactions (10 kg batches) required extended stirring (24 hours) to maintain yields above 80%, emphasizing the need for robust temperature control .

Q & A

Basic: What are the standard synthetic routes for 1-Chloro-4-ethyl-7-methoxyphthalazine, and how can purity be ensured?

Answer:
A common method involves nucleophilic substitution reactions, where chloro groups in phthalazine derivatives are replaced with ethyl or methoxy moieties. For example, reacting 1-chloro-4-(4-chlorophenyl)phthalazine with ethylating agents in dimethylformamide (DMF) under anhydrous conditions, catalyzed by potassium carbonate, yields derivatives with high regioselectivity . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of unreacted intermediates or byproducts .

Advanced: How can reaction conditions be optimized to improve yields in phthalazine derivative synthesis?

Answer:
Optimization requires systematic variation of solvents, catalysts, and temperatures. For instance, replacing DMF with polar aprotic solvents like acetonitrile may reduce side reactions. Kinetic studies using in-situ FTIR or LC-MS can track intermediate formation and identify rate-limiting steps. Statistical tools like Design of Experiments (DoE) are critical for evaluating interactions between variables (e.g., temperature, molar ratios). Evidence from similar compounds suggests that microwave-assisted synthesis at 80–100°C enhances reaction efficiency by 15–20% compared to conventional heating .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., ethyl group integration at δ 1.2–1.4 ppm, methoxy singlet at δ 3.8–4.0 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : For molecular ion validation (e.g., [M+H]⁺ at m/z 251.08).
  • IR Spectroscopy : To detect functional groups (C-Cl stretch ~700 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .

Advanced: How should researchers resolve contradictions in reported biological activity data for phthalazine derivatives?

Answer:
Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). To address this:

Replicate experiments under standardized conditions (e.g., MTT assay with HepG2 cells, 48-hour exposure).

Comparative SAR (Structure-Activity Relationship) analysis : Correlate substituent effects (e.g., electron-withdrawing vs. donating groups) with activity trends.

Meta-analysis : Pool data from multiple studies using tools like PRISMA guidelines to identify outliers or confounding factors .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Storage : In amber glass vials under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Answer:

  • DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics Simulations : Model solvent effects on reaction pathways (e.g., solvation free energy in DMF vs. THF).
  • Docking Studies : Screen interactions with biological targets (e.g., VEGFR-2 kinase) to prioritize derivatives for synthesis .

Basic: What are the key steps for documenting synthetic procedures in publications?

Answer:
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental Section : Detail reagent quantities, reaction times, and purification steps.
  • Supporting Information : Include raw NMR spectra, HRMS data, and crystallographic files (if applicable).
  • Reproducibility : Provide CAS numbers for commercial reagents and cite literature methods for known compounds .

Advanced: How can degradation products of this compound be identified and mitigated?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions.
  • LC-MS/MS : Identify degradants via fragmentation patterns (e.g., loss of Cl⁻ or methoxy groups).
  • Stabilization Strategies : Add antioxidants (e.g., BHT) or use UV-blocking packaging for light-sensitive samples .

Basic: What are the common applications of this compound in medicinal chemistry?

Answer:
It serves as a precursor for kinase inhibitors (e.g., VEGFR-2) and anticancer agents. The chloro group enables cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl moieties, while the methoxy group enhances solubility for in vivo studies .

Advanced: How to design a SAR study for phthalazine derivatives targeting enzyme inhibition?

Answer:

Library Design : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) at positions 4 and 2.

Enzyme Assays : Measure IC₅₀ values against purified targets (e.g., VEGFR-2) using fluorescence polarization.

Data Analysis : Apply multivariate regression to correlate structural features (logP, polar surface area) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.